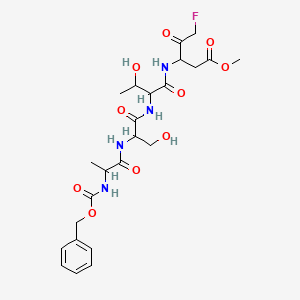
Protein SSX2 (101-111)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein SSX2
科学的研究の応用
1. Antigen Presentation and T-cell Stimulation
Protein SSX2, part of the cancer/testis antigens family, presents peptides such as SSX2103-111 to cytotoxic T-lymphocytes through MHC Class-I complexes. This process is crucial for immune responses against tumors, as seen in melanoma cell lines. The presentation of SSX2103-111 correlates with the capability of cells to stimulate T-cells, highlighting its significance in immunotherapy (Held et al., 2008).
2. Expression in Melanoma and Immunotherapy Targets
SSX genes, including SSX2, are expressed in various cancers, such as melanomas, making them targets for cancer immunotherapy. The SSX proteins, expressed primarily in testis and thyroid, are now recognized as cancer/testis antigens, offering potential for developing cancer vaccines (dos Santos et al., 2000).
3. Induction of Multi-Immune Responses
The SSX2 gene-derived peptide p101-111 is identified as having the ability to induce responses from CD4+, CD8+ T-cells, and B-cells, making it a promising candidate for vaccine trials. This epitope demonstrates the capacity to generate a broad immune response, beneficial in targeting cancer cells (Neumann et al., 2011).
4. SSX Proteins in Advanced Cancers
The SSX family members, including SSX2, are upregulated in advanced cancers like prostate cancer. The expression of these proteins in metastatic lesions suggests their role in cancer progression and potential as targets for immunotherapy (Smith et al., 2011).
特性
配列 |
FGRLQGISPKI |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Protein SSX2 (101-111) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



